molecular formula C8H5BrF3NO3 B8513385 1-(2-Bromo-1,1,2-trifluoroethoxy)-4-nitrobenzene CAS No. 88553-84-8

1-(2-Bromo-1,1,2-trifluoroethoxy)-4-nitrobenzene

Cat. No. B8513385
Key on ui cas rn: 88553-84-8
M. Wt: 300.03 g/mol
InChI Key: NQAQWQGGZZWHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04551448

Procedure details

700 ml of absolute ethyl acetate were added to 275 g of 4-(2-bromo-1,1,2-trifluoroethoxy)-nitrobenzene, and hydrogenation was carried out using 20 g of palladium on active carbon. The catalyst was filtered off and the solvent was removed. 251 g of the compound were obtained; this was pure according to NMR analysis.
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([F:16])[C:3]([F:15])([F:14])[O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1>[Pd].C(OCC)(=O)C>[Br:1][CH:2]([F:16])[C:3]([F:14])([F:15])[O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
275 g
Type
reactant
Smiles
BrC(C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F)F
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
BrC(C(OC1=CC=C(N)C=C1)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 251 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.